molecular formula C18H16N2O3S2 B2364386 (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 635294-06-3

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B2364386
CAS No.: 635294-06-3
M. Wt: 372.46
InChI Key: LNIJUPLWGDWYKY-VBKFSLOCSA-N
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Description

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a morpholine and phenylfuran substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 3-morpholino-2-thioxothiazolidin-4-one with 5-phenylfuran-2-carbaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the hydroxyl derivative.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it can induce apoptosis by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-4-thiazolidinone.

    Furan Derivatives: Compounds with a furan ring, such as 5-phenylfuran-2-carbaldehyde.

    Morpholine Derivatives: Compounds with a morpholine ring, such as 3-morpholinone.

Uniqueness

(Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one is unique due to its combination of a thiazolidinone core with morpholine and phenylfuran substituents

Properties

IUPAC Name

(5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2/b16-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIJUPLWGDWYKY-VBKFSLOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=CC=C4)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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